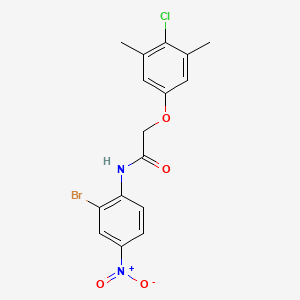![molecular formula C16H23FN2OS B4891783 N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. DBF is a thioamide derivative of 4-fluorobenzamide and contains a dibutylamino group that acts as an electron donor, making it an ideal candidate for ROS detection.
Mécanisme D'action
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The dibutylamino group in N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide acts as an electron donor, making it highly susceptible to oxidation by ROS. Upon oxidation, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide undergoes a structural change that results in the production of a fluorescent product.
Biochemical and Physiological Effects:
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used safely in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its high sensitivity and selectivity for detecting ROS in living cells. It is a non-invasive technique that can be used to monitor ROS levels in real-time and in situ. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is also a relatively inexpensive and easy-to-use probe that can be synthesized using standard laboratory techniques.
One limitation of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its limited stability in aqueous solutions. It can undergo hydrolysis and oxidation, which can affect its fluorescence properties. Additionally, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is not suitable for detecting all types of ROS, and its selectivity may vary depending on the cellular environment.
Orientations Futures
There are several future directions for the use of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor ROS levels in living cells and to develop new drugs that target ROS.
Another future direction is in the development of new imaging techniques for studying cellular processes. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor changes in ROS levels in real-time and in situ, providing valuable insights into the mechanisms underlying various physiological and pathological processes.
In conclusion, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a promising compound with significant potential for scientific research. Its ability to detect ROS in living cells makes it a valuable tool for understanding the role of these molecules in various physiological and pathological processes. With further research, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide may find applications in the development of new therapies for diseases associated with ROS and in the development of new imaging techniques for studying cellular processes.
Méthodes De Synthèse
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with dibutylamine to form N,N-dibutyl-4-fluorobenzamide, which is then treated with carbon disulfide and triethylamine to form the thioamide derivative, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide. The synthesis of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a relatively straightforward process and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied for its potential application as a fluorescent probe for detecting ROS in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect ROS in living cells is essential for understanding their role in these processes and developing new therapies to target them.
Propriétés
IUPAC Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSMCOYNONLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)